9-Anthracenecarbonyl chloride
Overview
Description
9-Anthracenecarbonyl chloride is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carbonyl chloride group attached to the ninth carbon of the anthracene structure. It is a solid at room temperature and is used in various chemical reactions due to its reactive carbonyl chloride group.
Mechanism of Action
Target of Action
Anthracene-9-carbonyl chloride is a derivative of anthracene-9-carboxylic acid . The primary target of anthracene-9-carboxylic acid is chloride transport, where it exhibits a moderate to strong inhibitory action on PKA activated cardiac IcI .
Mode of Action
The compound interacts with its targets through a process known as acylation. It has been found to acylate low concentrations of hydroxy groups in aprotic organic solvents via an SN1 type mechanism .
Biochemical Pathways
They affect various pathways leading to inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumour angiogenesis .
Result of Action
The result of Anthracene-9-carbonyl chloride’s action is largely dependent on its environment. For instance, it has been found that crystalline 9-anthracene carboxylic acid and a mononuclear complex constructed from this ligand show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
Action Environment
The action, efficacy, and stability of Anthracene-9-carbonyl chloride are influenced by environmental factors. For example, light irradiation can induce photochromism and photomagnetism in certain complexes of the compound . Additionally, the compound’s reactivity and subsequent actions can be influenced by the solvent used .
Biochemical Analysis
Biochemical Properties
Anthracene-9-carbonyl chloride is known for its unusual reactivity. It has been found to undergo acylation of low concentrations of hydroxy groups in aprotic organic solvents via an S N 1 type mechanism
Cellular Effects
Related compounds such as anthracene-9-carboxylic acid have been found to inhibit calcium-activated chloride currents in various cell types
Molecular Mechanism
It is known to undergo acylation of hydroxy groups in aprotic organic solvents via an S N 1 type mechanism This suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Anthracene-9-carbonyl chloride in laboratory settings. Related compounds such as anthracene-9-carboxylic acid have been found to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation
Metabolic Pathways
Anthracene derivatives have been found to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Anthracenecarbonyl chloride can be synthesized from anthracene-9-carboxylic acid. The typical method involves the reaction of anthracene-9-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}{15}\text{H}{10}\text{O}_2 + \text{SOCl}2 \rightarrow \text{C}{15}\text{H}_9\text{ClO} + \text{SO}_2 + \text{HCl} ] The reaction is usually carried out at a temperature of around 45°C for 12 hours .
Industrial Production Methods: In an industrial setting, the production of anthracene-9-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving high efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions: 9-Anthracenecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form anthracene-9-carboxamides and anthracene-9-carboxylates, respectively.
Reduction Reactions: It can be reduced to anthracene-9-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to anthraquinone derivatives under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like triethylamine (TEA) and dimethylaminopyridine (DMAP) are commonly used in substitution reactions involving anthracene-9-carbonyl chloride.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of anthracene-9-carbonyl chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Anthracene-9-carboxamides and anthracene-9-carboxylates.
Reduction Reactions: Anthracene-9-carboxaldehyde.
Oxidation Reactions: Anthraquinone derivatives.
Scientific Research Applications
9-Anthracenecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of photophysical properties and fluorescence of polycyclic aromatic hydrocarbons.
Comparison with Similar Compounds
- Anthracene-9-carboxylic acid
- Anthracene-9-carboxaldehyde
- Anthracene-9-carboxamide
Comparison: 9-Anthracenecarbonyl chloride is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. In contrast, anthracene-9-carboxylic acid is less reactive and primarily used as a precursor for other derivatives. Anthracene-9-carboxaldehyde and anthracene-9-carboxamide have different functional groups, leading to different reactivity and applications. The carbonyl chloride group in anthracene-9-carbonyl chloride makes it particularly useful in acylation reactions, which is a distinct advantage over its similar compounds .
Properties
IUPAC Name |
anthracene-9-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFOBQJXSGDSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167566 | |
Record name | Anthracene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-52-5 | |
Record name | Anthracene-9-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Anthracenecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Anthracene-9-carbonyl chloride interact with hydroxy compounds, and what are the downstream effects?
A1: Anthracene-9-carbonyl chloride reacts with hydroxy compounds via an unusual SN1 mechanism []. This reaction results in the formation of fluorescent and UV-active esters, enabling detection and quantification of the derivatized hydroxy compounds using techniques like High-Performance Liquid Chromatography (HPLC) [, ].
Q2: What are the applications of Anthracene-9-carbonyl chloride as a derivatizing agent?
A2: Anthracene-9-carbonyl chloride serves as a highly sensitive derivatizing agent for analyzing trace amounts of hydroxy compounds. Research demonstrates its effectiveness in quantifying diethylene glycol in wine using HPLC []. This suggests potential applications in food safety and quality control, alongside other areas requiring trace-level analysis of hydroxy compounds.
Q3: What is the structural characterization of Anthracene-9-carbonyl chloride?
A3: While the provided abstracts don't specify the molecular formula and weight of Anthracene-9-carbonyl chloride, they highlight its ability to form fluorescent and UV-active derivatives, suggesting the presence of an anthracene moiety contributing to these properties []. Further investigation into spectroscopic data, such as UV-Vis and fluorescence spectra, would provide a more comprehensive structural characterization.
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